molecular formula C8H18NO3P B14436574 Phosphonic acid, 2-pyrrolidinyl-, diethyl ester CAS No. 73858-58-9

Phosphonic acid, 2-pyrrolidinyl-, diethyl ester

Cat. No.: B14436574
CAS No.: 73858-58-9
M. Wt: 207.21 g/mol
InChI Key: LGVFMTZILPMWMU-UHFFFAOYSA-N
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Description

Phosphonic acid, 2-pyrrolidinyl-, diethyl ester is an organophosphorus compound with the molecular formula C10H20NO4P. This compound is characterized by the presence of a phosphonic acid group bonded to a pyrrolidine ring and two ethyl ester groups. It is a versatile compound with applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonic acid, 2-pyrrolidinyl-, diethyl ester can be synthesized through several methods. One common method involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester . For example, the reaction of diethyl phosphite with 2-bromoethylpyrrolidine under basic conditions can yield the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium or copper, can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, 2-pyrrolidinyl-, diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acid derivatives, while substitution reactions can produce various functionalized phosphonates .

Mechanism of Action

The mechanism of action of phosphonic acid, 2-pyrrolidinyl-, diethyl ester involves its interaction with molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by interfering with substrate binding . This interaction can lead to various biological effects, including antimicrobial or antiviral activity .

Properties

IUPAC Name

2-diethoxyphosphorylpyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18NO3P/c1-3-11-13(10,12-4-2)8-6-5-7-9-8/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVFMTZILPMWMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1CCCN1)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18NO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397304
Record name Phosphonic acid, 2-pyrrolidinyl-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73858-58-9
Record name Phosphonic acid, 2-pyrrolidinyl-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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